molecular formula C3H5N3O B12928250 5-Amino-4,5-dihydro-3H-pyrazol-3-one CAS No. 141735-80-0

5-Amino-4,5-dihydro-3H-pyrazol-3-one

Katalognummer: B12928250
CAS-Nummer: 141735-80-0
Molekulargewicht: 99.09 g/mol
InChI-Schlüssel: NZXCXTIJAVVJFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4,5-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,5-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method is the cyclization of hydrazine with ethyl acetoacetate under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or other solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or bases can be employed to optimize the reaction conditions and reduce the reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4,5-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other heterocyclic compounds with potential biological activities .

Wissenschaftliche Forschungsanwendungen

5-Amino-4,5-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.

    Industry: The compound is used in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 5-Amino-4,5-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-4,5-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .

Eigenschaften

CAS-Nummer

141735-80-0

Molekularformel

C3H5N3O

Molekulargewicht

99.09 g/mol

IUPAC-Name

3-amino-3,4-dihydropyrazol-5-one

InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h2H,1,4H2

InChI-Schlüssel

NZXCXTIJAVVJFJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(N=NC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.